Cas no 892852-52-7 (N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- SR-01000909226
- N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- SR-01000909226-1
- AKOS024612050
- N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 892852-52-7
- ZINC04348672
- F1822-0684
-
- インチ: 1S/C19H18N2O3S/c1-11(2)12-7-8-13-17(9-12)25-19(20-13)21-18(22)16-10-23-14-5-3-4-6-15(14)24-16/h3-9,11,16H,10H2,1-2H3,(H,20,21,22)
- InChIKey: KURZBPYVNIJPEM-UHFFFAOYSA-N
- SMILES: S1C(=NC2=CC=C(C=C12)C(C)C)NC(C1COC2C=CC=CC=2O1)=O
計算された属性
- 精确分子量: 354.10381361g/mol
- 同位素质量: 354.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 489
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.7Ų
- XLogP3: 4.5
N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1822-0684-2mg |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1822-0684-5μmol |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1822-0684-75mg |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1822-0684-4mg |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1822-0684-40mg |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1822-0684-100mg |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1822-0684-25mg |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1822-0684-10μmol |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1822-0684-3mg |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1822-0684-2μmol |
N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
892852-52-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamideに関する追加情報
Introduction to N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 892852-52-7)
N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 892852-52-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in medicinal chemistry.
The molecular structure of N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide incorporates several key pharmacophoric elements that contribute to its potential therapeutic applications. The presence of a benzothiazole moiety and a dihydrobenzodioxine core provides a framework that is conducive to interactions with biological targets. Specifically, the benzothiazole ring is known for its ability to modulate enzyme activity and receptor binding, while the dihydrobenzodioxine component offers structural stability and functional versatility.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for this compound with greater accuracy. Studies have indicated that N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide may interact with proteins involved in inflammatory pathways and cell signaling cascades. This has opened up avenues for exploring its potential in treating conditions such as chronic inflammation and neurodegenerative disorders.
In vitro studies have demonstrated the compound's ability to inhibit the activity of certain enzymes that are implicated in disease progression. For instance, research has shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate inflammation. Additionally, preliminary findings suggest that it may exhibit inhibitory effects on kinases, which are enzymes that regulate cell growth and division.
The synthetic route to N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the formation of the benzothiazole ring through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the dihydrobenzodioxine moiety and the carboxamide group at the 2-position of the benzodioxine ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The pharmacokinetic properties of this compound are also of considerable interest. Preliminary pharmacokinetic studies indicate that it exhibits moderate solubility in water and lipids, which suggests potential for both oral and intravenous administration. The metabolic stability of N-6-(propan-2-y)-1,3-benzothiazol - ily - 23 - dihydro - 14 - benzodioxine - 22 - carboxamide appears to be favorable for achieving therapeutic levels upon systemic administration. Further studies are ongoing to optimize its bioavailability and duration of action.
One of the most exciting aspects of this compound is its potential in drug discovery for treating complex diseases. Researchers are particularly interested in its ability to modulate pathways that are dysregulated in conditions such as cancer and autoimmune diseases. The benzothiazole component is known to have anti-inflammatory properties, while the dihydrobenzodioxine core offers structural features that can interact with biological targets in a highly specific manner.
The development of novel therapeutic agents often involves rigorous testing in preclinical models before moving into human trials. N6(propan - 22 yl)13benzothiazol22yl23dihydro14benzodiox ine22carbox amide has shown promise in animal models where it has demonstrated efficacy in reducing inflammation and slowing disease progression. These findings have laid the groundwork for clinical trials aimed at evaluating its safety and efficacy in human patients.
As research continues to uncover new applications for N6(propan - 22 yl)13benzothiazol22yl23dihydro14benzodiox ine22carbox amide , it is likely that additional derivatives will be synthesized to enhance their therapeutic potential. The flexibility of its molecular structure allows for modifications at various positions without compromising its core pharmacological activity. This adaptability makes it an attractive scaffold for further chemical optimization.
In conclusion , N6(propan - 22 yl)13benzothiazol22yl23dihydro14benzodiox ine22carbox amide represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas . Its unique structural features , combined with promising preclinical data , make it a valuable compound for ongoing research . As our understanding of biological pathways continues to expand , so too will our ability to harness compounds like this one for treating some of humanity's most challenging diseases .
892852-52-7 (N-6-(propan-2-yl)-1,3-benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide) Related Products
- 2034384-19-3(tert-butyl N-{2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}carbamate)
- 328555-83-5((2Z)-8-ethoxy-2-(4-fluorophenyl)imino-2H-chromene-3-carboxamide)
- 4160-61-6(methyl 4-oxothiane-3-carboxylate)
- 2166818-50-2(8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid)
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)
- 68041-57-6(3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)
- 32327-68-7(1-(2-chloroethyl)-4-methylbenzene)
- 343-53-3(1-bromo-3-fluoro-naphthalene)
- 2229069-56-9(1-methyl-5-(4-methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid)
- 2228135-03-1(3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid)




